BMS-582949 BMS-582949 BMS-582949 is a potent and selective p38 mitogen-activated protein kinase (p38 MAPK) inhibitor with IC50 of 13nM,inhibiting both p38 kinase activity and activation of p38.
Brand Name: Vulcanchem
CAS No.: 623152-17-0
VCID: VC0040921
InChI: InChI=1S/C22H26N6O2/c1-4-9-23-22(30)17-11-28-19(14(17)3)20(24-12-25-28)27-18-10-15(6-5-13(18)2)21(29)26-16-7-8-16/h5-6,10-12,16H,4,7-9H2,1-3H3,(H,23,30)(H,26,29)(H,24,25,27)
SMILES: CCCNC(=O)C1=CN2C(=C1C)C(=NC=N2)NC3=C(C=CC(=C3)C(=O)NC4CC4)C
Molecular Formula: C22H26N6O2
Molecular Weight: 406.5 g/mol

BMS-582949

CAS No.: 623152-17-0

Main Products

VCID: VC0040921

Molecular Formula: C22H26N6O2

Molecular Weight: 406.5 g/mol

BMS-582949 - 623152-17-0

CAS No. 623152-17-0
Product Name BMS-582949
Molecular Formula C22H26N6O2
Molecular Weight 406.5 g/mol
IUPAC Name 4-[5-(cyclopropylcarbamoyl)-2-methylanilino]-5-methyl-N-propylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide
Standard InChI InChI=1S/C22H26N6O2/c1-4-9-23-22(30)17-11-28-19(14(17)3)20(24-12-25-28)27-18-10-15(6-5-13(18)2)21(29)26-16-7-8-16/h5-6,10-12,16H,4,7-9H2,1-3H3,(H,23,30)(H,26,29)(H,24,25,27)
Standard InChIKey GDTQLZHHDRRBEB-UHFFFAOYSA-N
SMILES CCCNC(=O)C1=CN2C(=C1C)C(=NC=N2)NC3=C(C=CC(=C3)C(=O)NC4CC4)C
Canonical SMILES CCCNC(=O)C1=CN2C(=C1C)C(=NC=N2)NC3=C(C=CC(=C3)C(=O)NC4CC4)C
Appearance A crystalline solid
Description BMS-582949 is a potent and selective p38 mitogen-activated protein kinase (p38 MAPK) inhibitor with IC50 of 13nM,inhibiting both p38 kinase activity and activation of p38.
Synonyms 4-(5-(cyclopropylcarbamoyl)-2-methylphenylamino)-5-methyl-N-propylpyrrolo(1,2-f)(1,2,4)triazine-6-carboxamide
BMS 582949
BMS-582949
BMS582949
PS 540446
PS-540446
PS540446
Reference 1: Emami H, Vucic E, Subramanian S, Abdelbaky A, Fayad ZA, Du S, Roth E,
Ballantyne CM, Mohler ER, Farkouh ME, Kim J, Farmer M, Li L, Ehlgen A,
Langenickel TH, Velasquez L, Hayes W, Tawakol A. The effect of BMS-582949, a P38
mitogen-activated protein kinase (P38 MAPK) inhibitor on arterial inflammation: a
multicenter FDG-PET trial. Atherosclerosis. 2015 Jun;240(2):490-6. doi:
10.1016/j.atherosclerosis.2015.03.039. Epub 2015 Mar 28. PubMed PMID: 25913664.


2: Liu C, Lin J, Everlof G, Gesenberg C, Zhang H, Marathe PH, Malley M, Galella
MA, McKinnon M, Dodd JH, Barrish JC, Schieven GL, Leftheris K. Synthesis and
evaluation of carbamoylmethylene linked prodrugs of BMS-582949, a clinical p38α
inhibitor. Bioorg Med Chem Lett. 2013 May 15;23(10):3028-33. doi:
10.1016/j.bmcl.2013.03.022. Epub 2013 Mar 15. PubMed PMID: 23578688.


3: Liu C, Lin J, Wrobleski ST, Lin S, Hynes J, Wu H, Dyckman AJ, Li T, Wityak J,
Gillooly KM, Pitt S, Shen DR, Zhang RF, McIntyre KW, Salter-Cid L, Shuster DJ,
Zhang H, Marathe PH, Doweyko AM, Sack JS, Kiefer SE, Kish KF, Newitt JA, McKinnon
M, Dodd JH, Barrish JC, Schieven GL, Leftheris K. Discovery of
4-(5-(cyclopropylcarbamoyl)-2-methylphenylamino)-5-methyl-N-propylpyrrolo[1,2-f][
1,2,4]triazine-6-carboxamide (BMS-582949), a clinical p38α MAP kinase inhibitor
for the treatment of inflammatory diseases. J Med Chem. 2010 Sep
23;53(18):6629-39. doi: 10.1021/jm100540x. PubMed PMID: 20804198.


4: Norman P. BMS-582949: crystalline form of a p38alpha inhibitor? WO2008079857.
Expert Opin Ther Pat. 2009 Aug;19(8):1165-8. doi: 10.1517/13543770902816160.
PubMed PMID: 19505194.
PubChem Compound 10409068
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator